
Antibacterial agent 89
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibacterial agent 89 is a potent antibacterial compound known for its efficacy against a variety of bacterial pathogens. It has shown significant activity against Gram-positive bacteria, including Streptococcus pneumoniae and Staphylococcus aureus . This compound is particularly noted for its ability to inhibit bacterial transcription processes, making it a valuable tool in the fight against bacterial infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 89 involves several key steps. The compound is typically synthesized through a series of organic reactions, including condensation and cyclization reactions. The specific synthetic route may vary depending on the desired yield and purity of the final product. Common reagents used in the synthesis include benzyl and benzoyl benzoic acid derivatives .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This typically includes optimizing reaction conditions to maximize yield and minimize impurities. The process may also involve the use of advanced techniques such as continuous flow reactors to enhance efficiency and consistency .
Analyse Des Réactions Chimiques
Types of Reactions: Antibacterial agent 89 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often resulting in the formation of new compounds.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may exhibit different levels of antibacterial activity. These derivatives are often tested for their efficacy against different bacterial strains to identify the most potent compounds .
Applications De Recherche Scientifique
Antibacterial agent 89 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of antibacterial mechanisms and the development of new antibacterial agents.
Biology: It is used to study the effects of antibacterial agents on bacterial cell processes, including transcription and protein synthesis.
Medicine: It is being investigated for its potential use in treating bacterial infections, particularly those caused by drug-resistant bacteria.
Industry: It is used in the development of antibacterial coatings and materials for use in medical devices and other applications .
Mécanisme D'action
The mechanism of action of antibacterial agent 89 involves the inhibition of bacterial transcription processes. This compound disrupts the interaction between bacterial RNA polymerase and sigma factors, which are essential for the initiation of transcription. By inhibiting this interaction, this compound effectively prevents the synthesis of bacterial RNA, leading to the death of the bacterial cell .
Comparaison Avec Des Composés Similaires
Penicillin: A well-known antibacterial agent that inhibits bacterial cell wall synthesis.
Tetracycline: An antibacterial agent that inhibits bacterial protein synthesis.
Ciprofloxacin: An antibacterial agent that inhibits bacterial DNA gyrase and topoisomerase IV .
Uniqueness: Antibacterial agent 89 is unique in its mechanism of action, targeting bacterial transcription processes rather than cell wall synthesis or protein synthesis. This makes it particularly valuable in the fight against drug-resistant bacteria, as it offers a different mode of action compared to other antibacterial agents .
Propriétés
Formule moléculaire |
C21H10Cl2F3NO5S |
|---|---|
Poids moléculaire |
516.3 g/mol |
Nom IUPAC |
2-[4-(3,4-dichlorophenyl)sulfanyl-3-nitrobenzoyl]-4-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C21H10Cl2F3NO5S/c22-15-5-3-12(9-16(15)23)33-18-6-1-10(7-17(18)27(31)32)19(28)14-8-11(21(24,25)26)2-4-13(14)20(29)30/h1-9H,(H,29,30) |
Clé InChI |
QEARHQOMGMXBFX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)C2=C(C=CC(=C2)C(F)(F)F)C(=O)O)[N+](=O)[O-])SC3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6,7,7,7-tetradeuterio-6-(trideuteriomethyl)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (Z)-octadec-9-enoate](/img/structure/B12406585.png)
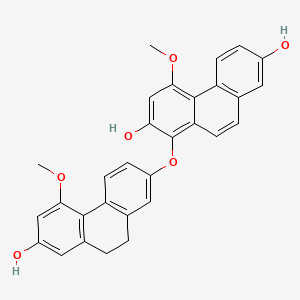
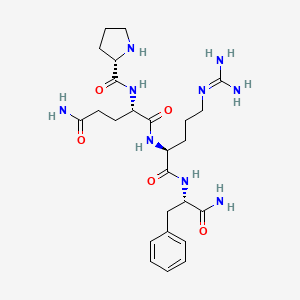
![(E)-N-hydroxy-3-[1-(4-methoxyphenyl)sulfonyl-2,3-dihydropyrrolo[2,3-b]pyridin-5-yl]prop-2-enamide](/img/structure/B12406602.png)

![(2R,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12406607.png)
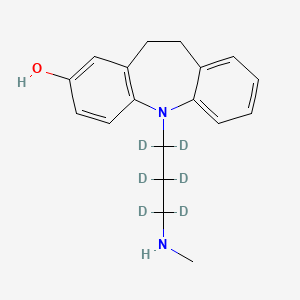

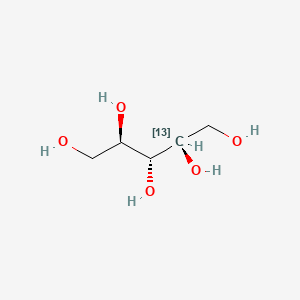
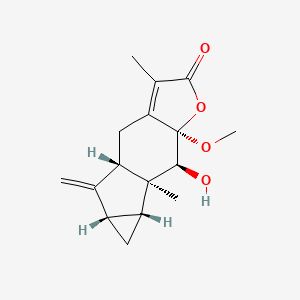


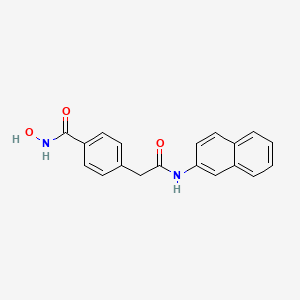
![(2S)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide](/img/structure/B12406673.png)
